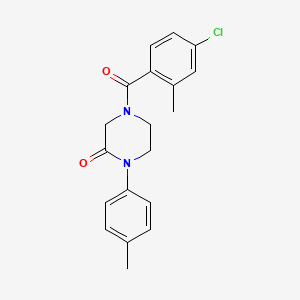![molecular formula C16H18Cl2N2O B5541780 2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)
2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their unique cyclic structures and potential for various chemical reactions and applications. Although specific studies directly on this compound are limited, research on similar compounds provides insight into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of structurally similar compounds involves complex reactions under specific conditions. For instance, Fernández et al. (1991) describe the synthesis of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol and its derivatives, highlighting the methods used for creating such complex cyclic structures (Fernández et al., 1991).
Molecular Structure Analysis
The molecular structure is characterized by X-ray diffraction and NMR spectroscopy, revealing the adamantane-like cage system and stereochemical effects. The detailed structural analysis by Fernández et al. (1991) on similar compounds shows nearly perfect chair conformations in the adamantane cage system, deduced from 1H and 13C NMR data (Fernández et al., 1991).
Chemical Reactions and Properties
Compounds within this chemical family undergo various chemical reactions, including halogenation, acylation, and nucleophilic substitution. For example, Jager and Otterbein (1980) discuss the synthesis involving p-chlorophenylhydrazine, indicating the types of chemical transformations possible for these compounds (Jager & Otterbein, 1980).
Applications De Recherche Scientifique
Environmental Science and Toxicology
Research on compounds with dichlorophenyl groups often focuses on their environmental impact and toxicological effects. For instance, studies on dichlorophenoxyacetic acid (2,4-D), a selective herbicide, highlight the importance of understanding the toxicological profile of such compounds, their environmental behavior, and their potential health implications upon exposure. The case report by Hiran and Kumar (2017) emphasizes the need for accurate diagnosis and treatment following exposure to 2,4-D, highlighting the substance's high mortality risk and complex clinical presentation, which can mimic poisoning from various other compounds (Hiran & Kumar, 2017).
Material Science
In material science, research into flame retardants such as polybrominated diphenyl ethers (PBDEs) and their occupational exposure reveals the complexities of managing risks associated with these compounds. For example, Sjödin et al. (1999) and Thuresson et al. (2005) explore the exposure levels of PBDEs in various work environments, indicating significant occupational exposure and the bioavailability of these compounds, which can lead to various health risks. This research underscores the importance of understanding the environmental persistence and human exposure risks of synthetic compounds, including those with dichlorophenyl groups (Sjödin et al., 1999), (Thuresson et al., 2005).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O/c1-15-6-19-8-16(2,14(15)21)9-20(7-15)13(19)11-4-3-10(17)5-12(11)18/h3-5,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEZRWGCKZUPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)
![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)
![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)
![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)
![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)


![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

